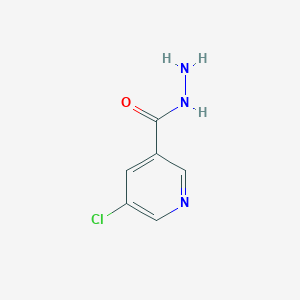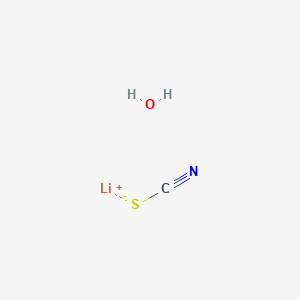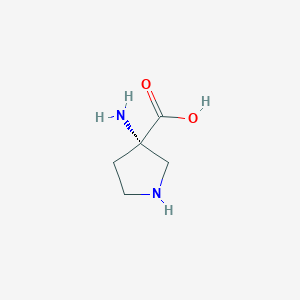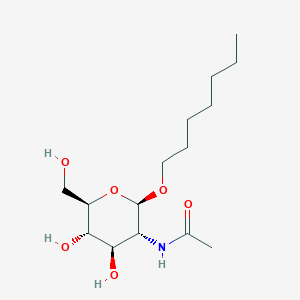
4-(1-(Aminomethyl)-2-propynyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colforsin dapropate es un éster carboxílico derivado de la condensación de la forskolina (colforsin) con N,N-dimetil-β-alanina. Es conocido por su forma de sal de clorhidrato soluble en agua, que actúa como un activador de la adenilato ciclasa. Este compuesto ha sido estudiado por su selectividad cardíaca y se utiliza en el tratamiento de la insuficiencia cardíaca aguda .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Colforsin dapropate se sintetiza a través de la condensación de forskolina con N,N-dimetil-β-alanina. La reacción implica la formación de un enlace éster carboxílico entre las dos moléculas .
Métodos de producción industrial: La producción industrial de colforsin dapropate implica el uso de forskolina como material de partida, que luego se hace reaccionar con N,N-dimetil-β-alanina en condiciones controladas para formar el éster deseado. El producto se purifica luego y se convierte en su forma de sal de clorhidrato para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones: Colforsin dapropate experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de colforsin dapropate, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Colforsin dapropate tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevos compuestos.
Biología: Investigado por sus efectos en las vías de señalización celular, particularmente las que involucran el AMP cíclico.
Medicina: Estudiado por sus posibles efectos terapéuticos en el tratamiento de la insuficiencia cardíaca, ya que actúa como un agente inotrópico positivo y vasodilatador.
Industria: Utilizado en el desarrollo de productos farmacéuticos y como herramienta de investigación en el descubrimiento de fármacos
Mecanismo De Acción
Colforsin dapropate ejerce sus efectos activando la adenilato ciclasa, lo que lleva a un aumento de los niveles de AMP cíclico dentro de las células. Esta activación da como resultado varios efectos fisiológicos, incluidas acciones inotrópicas positivas y vasodilatadoras. El compuesto se dirige a las vías moleculares que involucran la adenilato ciclasa y el AMP cíclico, que son cruciales para sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares:
Forskolina: El compuesto padre del que se deriva colforsin dapropate. También activa la adenilato ciclasa pero tiene una solubilidad limitada en agua.
Colforsin daropate clorhidrato: Otro derivado de la forskolina con propiedades similares pero diferente farmacocinética.
Otros activadores de la adenilato ciclasa: Compuestos como el isoproterenol y la dobutamina, que también aumentan los niveles de AMP cíclico pero a través de diferentes mecanismos
Singularidad: Colforsin dapropate es único debido a su solubilidad en agua y su selectividad cardíaca, lo que lo convierte en un compuesto valioso para el tratamiento de la insuficiencia cardíaca. Su capacidad para aumentar los niveles de AMP cíclico sin depender de mecanismos mediados por β-adrenorreceptores lo distingue de otros compuestos similares .
Propiedades
Número CAS |
115062-49-2 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
4-(1-aminobut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2 |
Clave InChI |
RSTGIJNRFQUESV-UHFFFAOYSA-N |
SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
SMILES canónico |
C#CC(CN)C1=CC=C(C=C1)O |
Sinónimos |
ethynyltyramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






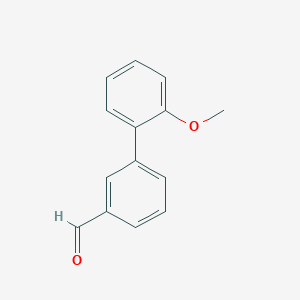
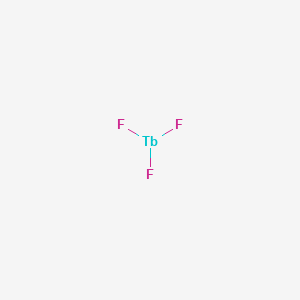

![[1,2,4]Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
